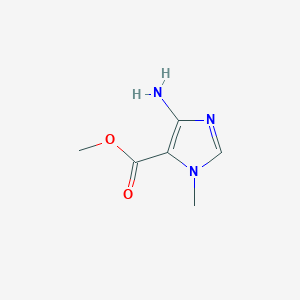

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

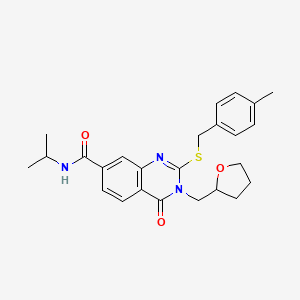

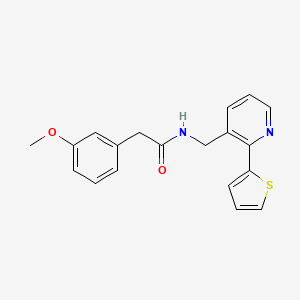

“Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound with the CAS Number: 1195555-40-8 . It has a molecular weight of 155.16 and its IUPAC name is methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” can be represented by the linear formula C6H9N3O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-9-3-8-5 (7)4 (9)6 (10)11-2/h3H,7H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” has a predicted boiling point of 354.8±22.0 °C and a predicted density of 1.35±0.1 g/cm3 . Its melting point is 126-127 °C . The compound has a predicted pKa value of 4.92±0.61 .Scientific Research Applications

Methylglyoxal in Food and Living Organisms

- Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming advanced glycation end-products. These products have been linked to complications in diabetes and neurodegenerative diseases. MG is present in foodstuffs and beverages and is formed during processing, cooking, and storage. Its intake over a prolonged period can cause degenerative changes in tissues and may also exhibit anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Antineoplastic Agent Metabolism

- The antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation in rats and humans. This metabolic pathway is significant for the drug's activity and is mediated by liver microsomal enzymes (Skibba, Beal, Ramirez, & Bryan, 1970).

Imidazole-5-Carboxylic Acids in Medicinal Chemistry

- A series of imidazole-5-carboxylic acids and related compounds were synthesized and evaluated for their antagonistic activities to the angiotensin II receptor. Certain derivatives showed strong binding affinity and effectively inhibited angiotensin II-induced pressor response (Yanagisawa et al., 1996).

Imidazole Derivatives in Photodynamic Therapy

- 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) has been studied for its lethal effect on Chinese hamster ovary cells and human malignant melanoma cells in the presence of light. Its interaction with nucleic acids varies depending on light exposure, suggesting potential applications in photodynamic therapy (Gerulath & Loo, 1972).

Antimicrobial and Antineoplastic Activities

- Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate has demonstrated antimicrobial activity against a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeasts, fungi, and algae. It also showed chemotherapeutic activity in vivo (Pittillo & Hunt, 1967).

Synthesis and Applications in Organic Chemistry

- Imidazo[1,5-a]pyridine carbenes, a class of imidazole derivatives, have been used in multicomponent reactions to synthesize fully substituted furans. This demonstrates the versatility of imidazole derivatives in organic synthesis (Pan et al., 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 5-amino-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLPYUXHVLFESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)

![(4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2753070.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2753078.png)